molecular formula C26H18Br2O2 B3177669 4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol CAS No. 2029185-29-1

4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol

Cat. No.: B3177669
CAS No.: 2029185-29-1
M. Wt: 522.2 g/mol
InChI Key: WJPXEBNQQXFFKV-UHFFFAOYSA-N
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Description

4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol is a chemical compound with the molecular formula C26H18O2Br2 and a molecular weight of 522.23 g/mol This compound is known for its unique structure, which includes two bromophenyl groups and two hydroxyl groups attached to an ethene backbone

Preparation Methods

The synthesis of 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol typically involves the condensation reaction of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) under a nitrogen atmosphere . The reaction is carried out in dried tetrahydrofuran (THF) at low temperatures to ensure the purity and yield of the product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups or other reduced forms.

    Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Coupling Reactions: The hydroxyl groups can participate in coupling reactions to form larger molecular structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol involves its ability to interact with various molecular targets and pathways. The compound’s structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its behavior in different environments. In solution, the phenyl rings undergo intramolecular rotational and twisting motions, which can be restricted upon excitation, leading to fluorescence and other photophysical properties .

Comparison with Similar Compounds

4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol is unique due to its specific combination of bromophenyl and hydroxyl groups. Similar compounds include:

Properties

IUPAC Name

4-[2,2-bis(4-bromophenyl)-1-(4-hydroxyphenyl)ethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Br2O2/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,29-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPXEBNQQXFFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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